Melphalan Melphalan Melphalan is a phenylalanine derivative of nitrogen mustard with antineoplastic activity. Melphalan alkylates DNA at the N7 position of guanine and induces DNA inter-strand cross-linkages, resulting in the inhibition of DNA and RNA synthesis and cytotoxicity against both dividing and non-dividing tumor cells.
Melphalan is an orally and parenterally administered nitrogen mustard-like alkylating agent used in the therapy of multiple myeloma and ovarian cancer. Melphalan therapy has been associated with low rates of serum enzyme elevations during therapy, but when used in high doses as myeloablative therapy in preparation for hematopoietic cell transplantation, it is associated with high rates of enzyme elevations and acute liver injury due to sinusoidal obstruction syndrome.
Melphalan, also known as L-sarcolysine or alkeran, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Melphalan is a drug which is used for the palliative treatment of multiple myeloma and for the palliation of non-resectable epithelial carcinoma of the ovary. has also been used alone or as part of various chemotherapeutic regimens as an adjunct to surgery in the treatment of breast cancer, alone or in combination regimens for palliative treatment of locally recurrent or unresectable in-transit metastatic melanoma of the extremities, as well as for the treatment of amyloidosis with prednisone. Melphalan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Melphalan has been detected in multiple biofluids, such as urine and blood. Within the cell, melphalan is primarily located in the cytoplasm and membrane (predicted from logP). Melphalan is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 8057-25-8
VCID: VC20750879
InChI: InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
Molecular Formula: C13H18Cl2N2O2
Molecular Weight: 305.2 g/mol

Melphalan

CAS No.: 8057-25-8

Cat. No.: VC20750879

Molecular Formula: C13H18Cl2N2O2

Molecular Weight: 305.2 g/mol

* For research use only. Not for human or veterinary use.

Melphalan - 8057-25-8

Specification

CAS No. 8057-25-8
Molecular Formula C13H18Cl2N2O2
Molecular Weight 305.2 g/mol
IUPAC Name (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid
Standard InChI InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1
Standard InChI Key SGDBTWWWUNNDEQ-LBPRGKRZSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)[O-])[NH3+])N(CCCl)CCCl
SMILES C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
Canonical SMILES C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])N(CCCl)CCCl
Colorform Needles from methanol (monosolvate)
Crystals
Off-white to buff powde
Melting Point 351 °F (decomposes) (NTP, 1992)
182.5 °C
182-183 °C (decomp)
182.5°C

Introduction

Chemical Identity and Structural Properties

Melphalan, also known as L-phenylalanine mustard, phenylalanine mustard, L-PAM, or L-sarcolysin, is a phenylalanine derivative of nitrogen mustard. Its chemical name is 4-[bis(2-chloroethyl)amino]-L-phenylalanine with a molecular formula of C13H18Cl2N2O2 and a molecular weight of 305.20 . This compound is practically insoluble in water and has a pKa1 of approximately 2.5 .

Melphalan exists in different isomeric forms, with the L-isomer being the active form used in clinical practice. The D-isomer, known as medphalan, demonstrates less activity against certain animal tumors and requires larger doses to produce chromosomal effects. The racemic (DL-) form is referred to as merphalan or sarcolysin .

For clinical use, Melphalan Hydrochloride for Injection is supplied as a sterile, nonpyrogenic, freeze-dried powder. Each single-dose vial contains melphalan hydrochloride equivalent to 50 mg melphalan and 20 mg povidone. The formulation is reconstituted using a sterile diluent containing sodium citrate, propylene glycol, ethanol, and Water for Injection .

Table 1: Chemical Properties of Melphalan

PropertyDescription
Chemical Name4-[bis(2-chloroethyl)amino]-L-phenylalanine
Molecular FormulaC13H18Cl2N2O2
Molecular Weight305.20 Da
Physical AppearanceFreeze-dried powder (pharmaceutical form)
SolubilityPractically insoluble in water
pKa~2.5
IsomersL-isomer (active), D-isomer (medphalan), DL-form (merphalan/sarcolysin)

Mechanism of Action

Melphalan belongs to the nitrogen mustard group of alkylating agents, which were first synthesized in the second half of the 20th century . As a bifunctional alkylating agent, melphalan's cytotoxicity primarily stems from its ability to create interstrand cross-linking with DNA, with binding believed to occur predominantly at the N7 position of guanine .

The intracellular cytotoxic activity involves both inter- and intra-structural DNA cross-linking as well as DNA-protein cross-linking via the two chloroethyl groups present in the molecule. These cross-links result in deletion of nitrogen bases, strand cleavage, and open ring formation in the DNA molecule, ultimately disrupting DNA replication and transcription processes .

A key characteristic of melphalan is its effectiveness against both resting and rapidly dividing tumor cells, making it valuable in treating various malignancies, particularly multiple myeloma . This dual action against cells in different phases of the cell cycle contributes to its clinical utility.

Pharmacokinetic Profile

The pharmacokinetics of melphalan have been well-characterized through various clinical studies. Following intravenous injection, plasma concentrations decline rapidly in a biexponential manner with distinct distribution and elimination phases .

Absorption and Distribution

After intravenous administration, melphalan demonstrates a distribution phase half-life of approximately 10 minutes, followed by a terminal elimination phase half-life of approximately 75 minutes . This rapid distribution reflects the compound's ability to quickly disperse throughout body tissues.

Plasma Concentrations

In studies involving myeloma patients, mean peak melphalan plasma concentrations following intravenous administration at doses of 10 or 20 mg/m² were 1.2 ± 0.4 and 2.8 ± 1.9 mcg/mL, respectively . These concentration values provide important reference points for therapeutic monitoring and dose adjustment.

Table 2: Pharmacokinetic Parameters of Melphalan

ParameterValue
Distribution phase half-life~10 minutes
Terminal elimination phase half-life~75 minutes
Total body clearance7-9 mL/min/kg (250-325 mL/min/m²)
Mean peak plasma concentration (10 mg/m²)1.2 ± 0.4 mcg/mL
Mean peak plasma concentration (20 mg/m²)2.8 ± 1.9 mcg/mL

Clinical Applications

Administration RouteCommon Side EffectsSerious Adverse Events
High-dose IV (for ASCT)Nausea, vomiting, mouth sores, hair loss, bone marrow suppressionNeutropenic sepsis, bleeding
Low-dose oral (in combination)Generally well-toleratedWith prolonged use: pulmonary fibrosis, interstitial pneumonitis, cardiac arrest, myelodysplasia, leukemia
24-hour continuous infusionNeutropenia, thrombocytopeniaNeutropenic sepsis

Related Compounds and Developments

Ongoing research has led to the development of novel compounds related to melphalan, designed to enhance efficacy and potentially improve the therapeutic index.

Melphalan Flufenamide (Melflufen)

A notable advancement is melphalan flufenamide (melflufen), a first-in-class peptide-drug conjugate that targets aminopeptidases and rapidly releases alkylating agents inside cancer cells . This compound demonstrates several advantageous properties:

  • Rapid uptake by myeloma cells due to high lipophilicity

  • Immediate hydrolysis by peptidases to release entrapped hydrophilic alkylator payload

  • In vitro potency approximately 50-fold greater than melphalan itself due to increased intracellular alkylator concentration

  • Activity against myeloma cell lines resistant to other treatments, including alkylators

  • Ability to overcome p53-deficiency-mediated resistance, a common resistance mechanism to antimyeloma therapies

  • Demonstrated inhibition of angiogenesis and metastatic processes in preclinical studies

These properties suggest that melflufen represents a potentially significant advance in alkylating agent therapy, particularly for patients with relapsed or refractory disease.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator